molecular formula C13H25NO2Si B8030064 5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile

5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B8030064
M. Wt: 255.43 g/mol
InChI Key: MBZKDLVMZGJBTA-UHFFFAOYSA-N
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Description

5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile: is an organic compound characterized by its unique structure, which includes a tert-butyldimethylsilyloxy group, a dimethyl ketone, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps:

  • Protection of Hydroxyl Group: : The initial step often involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This forms the tert-butyldimethylsilyloxy group.

  • Formation of the Nitrile Group: : The nitrile group can be introduced through the reaction of a suitable precursor, such as a halide or an alcohol, with a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN).

  • Ketone Formation: : The ketone functionality is typically introduced via oxidation reactions. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the silyloxy group, leading to the formation of silanols or siloxanes.

  • Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : The silyloxy group can be substituted under acidic or basic conditions, often leading to the formation of alcohols or ethers.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Dess-Martin periodinane.

    Reducing Agents: LiAlH4, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Silanols, siloxanes.

    Reduction: Primary amines.

    Substitution: Alcohols, ethers.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its ability to undergo various chemical reactions allows for the creation of analogs with potential therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which 5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine, which can then participate in further chemical transformations. The silyloxy group can stabilize intermediates in various reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

  • 5-(tert-Butyldimethylsilyloxy)-1-pentanol
  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • 5-[(tert-Butyldimethylsilyl)oxy]pentanal

Uniqueness

Compared to similar compounds, 5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows for a broader range of chemical reactions. This dual functionality makes it particularly versatile in synthetic applications, providing opportunities for the development of novel compounds with diverse properties.

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2Si/c1-12(2,3)17(6,7)16-10-13(4,5)11(15)8-9-14/h8,10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZKDLVMZGJBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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